1-(1-Piperidinylcarbonyl)-4-piperidinamine 1-(1-Piperidinylcarbonyl)-4-piperidinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19788614
InChI: InChI=1S/C11H21N3O/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13/h10H,1-9,12H2
SMILES:
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol

1-(1-Piperidinylcarbonyl)-4-piperidinamine

CAS No.:

Cat. No.: VC19788614

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Piperidinylcarbonyl)-4-piperidinamine -

Specification

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C11H21N3O/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13/h10H,1-9,12H2
Standard InChI Key YNYJDOPTDSNUQJ-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)N2CCC(CC2)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-(1-Piperidinylcarbonyl)-4-piperidinamine features a piperidine ring (a six-membered amine heterocycle) connected via a carbonyl group to a second piperidinamine moiety. The molecular formula is C11_{11}H21_{21}N3_3O, with a calculated molecular weight of 211.31 g/mol. The presence of both a carbonyl linker and dual piperidine rings introduces conformational flexibility, enabling interactions with diverse biological targets .

Key Structural Features:

  • Piperidine Rings: Both rings adopt chair conformations, minimizing steric strain.

  • Carbonyl Bridge: The carbonyl group (C=O) facilitates hydrogen bonding and dipole interactions.

  • Amine Functionality: The primary amine (-NH2_2) at the 4-position of the second piperidine enhances solubility and reactivity.

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogs such as 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride (PubChem CID: 16336503) provide reference points :

  • IR Spectroscopy: Expected peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).

  • NMR: 1^1H NMR would show signals for piperidine protons (δ 1.4–2.5 ppm) and carbonyl-adjacent carbons (δ 160–170 ppm in 13^{13}C NMR).

Synthetic Pathways and Optimization

Hypothetical Synthesis Routes

The synthesis of 1-(1-Piperidinylcarbonyl)-4-piperidinamine likely involves a two-step process:

  • Carbamoylation of Piperidine:
    Reaction of piperidine with phosgene (COCl2_2) or a safer equivalent (e.g., triphosgene) yields 1-piperidinyl carbonyl chloride.

    Piperidine+COCl21-Piperidinyl carbonyl chloride+2HCl\text{Piperidine} + \text{COCl}_2 \rightarrow \text{1-Piperidinyl carbonyl chloride} + 2\text{HCl}
  • Amide Coupling with 4-Piperidinamine:
    The carbonyl chloride reacts with 4-piperidinamine in the presence of a base (e.g., triethylamine) to form the target compound.

    1-Piperidinyl carbonyl chloride+4-Piperidinamine1-(1-Piperidinylcarbonyl)-4-piperidinamine+HCl\text{1-Piperidinyl carbonyl chloride} + \text{4-Piperidinamine} \rightarrow \text{1-(1-Piperidinylcarbonyl)-4-piperidinamine} + \text{HCl}

Purification and Yield

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Crystallization: Potential recrystallization from ethanol/water mixtures.

  • Reported Yields: Analogous syntheses achieve 60–75% yields under optimized conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to amine and carbonyl groups. Limited solubility in water (estimated logP = 1.2).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, cleaving the amide bond.

Thermal Properties

  • Melting Point: Predicted range: 120–140°C (based on similar piperidine carboxamides ).

  • Decomposition: Thermal degradation above 250°C, releasing CO2_2 and piperidine fragments.

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